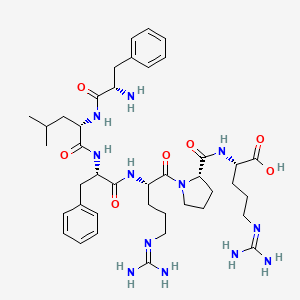
L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized, particularly at the arginine and proline residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of reduced thiols.
Scientific Research Applications
L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors and intracellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- can be compared with other peptides containing similar amino acids:
L-Arginine, L-lysyl-L-lysyl-L-α-glutamyl-L-threonyl-L-leucyl-L-glutaminyl-L-phenylalanyl-: This peptide has a different sequence and may exhibit distinct biological activities.
D-Phenylalanyl-L-leucyl-L-arginine: Contains similar amino acids but in a different configuration, leading to different properties and functions.
The uniqueness of L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- lies in its specific sequence and the resulting structural and functional characteristics.
Properties
CAS No. |
164791-63-3 |
|---|---|
Molecular Formula |
C41H62N12O7 |
Molecular Weight |
835.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H62N12O7/c1-25(2)22-31(51-34(54)28(42)23-26-12-5-3-6-13-26)35(55)52-32(24-27-14-7-4-8-15-27)36(56)49-29(16-9-19-47-40(43)44)38(58)53-21-11-18-33(53)37(57)50-30(39(59)60)17-10-20-48-41(45)46/h3-8,12-15,25,28-33H,9-11,16-24,42H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H,52,55)(H,59,60)(H4,43,44,47)(H4,45,46,48)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
GKORIRZEEKHQBL-FSJACQRISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)

![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)





![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)
